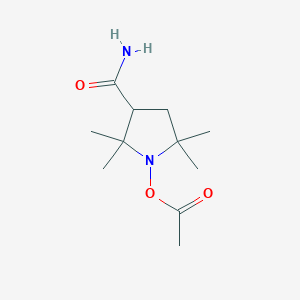
Acide 9-hydroxyoctadécanoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
9-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
9-Hydroxyoctadecanoic acid, also known as 9-Hydroxystearic acid (9-HSA), primarily targets Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in modulating gene expression by deacetylating lysine residues on histone proteins .
Mode of Action
9-Hydroxyoctadecanoic acid acts as an inhibitor of HDAC1 . It binds to the active site of the HDAC1 protein, inhibiting its enzymatic activity . This inhibition leads to an increase in acetylation levels of histone proteins, thereby influencing gene expression .
Biochemical Pathways
The primary biochemical pathway affected by 9-Hydroxyoctadecanoic acid is the histone acetylation-deacetylation pathway . By inhibiting HDAC1, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and promoting gene transcription .
Pharmacokinetics
As a hydrophobic molecule, it is practically insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of HDAC1 by 9-Hydroxyoctadecanoic acid leads to changes in gene expression . For instance, it has been shown to induce the expression of p21 WAF1 , a cell cycle regulator, at the transcriptional and translational levels . This results in a significant inhibition of cell proliferation and a strong arrest in the G0/G1 phase of the cell cycle .
Action Environment
The action, efficacy, and stability of 9-Hydroxyoctadecanoic acid can be influenced by various environmental factors. For example, its hydrophobic nature and insolubility in water may affect its distribution and action in different cellular environments . .
Analyse Biochimique
Biochemical Properties
9-Hydroxyoctadecanoic acid is involved in several biochemical reactions, primarily due to its interaction with enzymes and proteins. One notable interaction is with histone deacetylase 1 (HDAC1), where 9-hydroxyoctadecanoic acid acts as an inhibitor. At a concentration of 5 μM, it inhibits approximately 66.4% of HDAC1 enzymatic activity . This inhibition is crucial as HDAC1 is involved in the regulation of gene expression through chromatin remodeling. Additionally, 9-hydroxyoctadecanoic acid interacts with other biomolecules, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of 9-hydroxyoctadecanoic acid on cells are profound. It has been shown to inhibit the proliferation of HT29 cells, a human colorectal adenocarcinoma cell line, by inducing cell cycle arrest at the G0/G1 phase . This compound also increases the expression of p21 WAF1, a cyclin-dependent kinase inhibitor, at both transcriptional and translational levels. These changes highlight the impact of 9-hydroxyoctadecanoic acid on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 9-hydroxyoctadecanoic acid exerts its effects through several mechanisms. It binds to the active site of HDAC1, inhibiting its activity and leading to increased acetylation of histone proteins . This modification alters chromatin structure, thereby influencing gene expression. Furthermore, the induction of p21 WAF1 expression by 9-hydroxyoctadecanoic acid results in cell cycle arrest, highlighting its role in regulating cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-hydroxyoctadecanoic acid can vary over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In vitro studies have shown that prolonged exposure to 9-hydroxyoctadecanoic acid can lead to sustained inhibition of cell proliferation and long-term changes in gene expression. The compound’s stability and degradation over time can influence its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of 9-hydroxyoctadecanoic acid in animal models are dose-dependent. At lower doses, it exhibits minimal toxicity and effectively inhibits HDAC1 activity, leading to changes in gene expression and cellular function . At higher doses, 9-hydroxyoctadecanoic acid can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
9-Hydroxyoctadecanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism. It is metabolized by enzymes such as fatty acid hydroxylases, which introduce hydroxyl groups into fatty acid chains . This modification can alter the metabolic flux and levels of metabolites, impacting overall cellular metabolism. Additionally, 9-hydroxyoctadecanoic acid can influence the synthesis and degradation of other lipids, further highlighting its role in metabolic regulation.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acide 9-hydroxyoctadécanoïque peut être synthétisé par différentes méthodes. Une approche courante implique l'hydroxylation de l'acide stéarique. Cette réaction nécessite généralement un catalyseur et des conditions de réaction spécifiques pour garantir que le groupe hydroxyle est introduit à la 9e position de la chaîne d'acide octadécanoïque .
Méthodes de Production Industrielle : Dans les environnements industriels, la production d'this compound implique souvent l'utilisation de biocatalyseurs ou de catalyseurs chimiques pour atteindre l'hydroxylation souhaitée. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide 9-hydroxyoctadécanoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxyle en groupe carbonyle, formant l'acide 9-oxooctadécanoïque.
Réduction : Le groupe hydroxyle peut être réduit pour former l'acide octadécanoïque.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Divers réactifs, en fonction de la substitution souhaitée, peuvent être utilisés.
Produits Principaux :
Oxydation : Acide 9-oxooctadécanoïque.
Réduction : Acide octadécanoïque.
Substitution : Les produits varient en fonction du substituant introduit.
Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Industrie : Il est utilisé dans la production de matériaux bio-sourcés et comme additif dans les lubrifiants et les cosmétiques.
Mécanisme d'Action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur de la HDAC1, une enzyme impliquée dans la régulation de l'expression génique. En inhibant la HDAC1, l'this compound peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . De plus, il sert de ligand pour le récepteur 4 des acides gras libres (FFAR4), influençant diverses voies de signalisation .
Composés Similaires :
Acide 9,10-dihydroxyoctadécanoïque : Ce composé possède deux groupes hydroxyles aux positions 9 et 10, ce qui le rend plus hydrophile par rapport à l'this compound.
Acide 9-oxooctadécanoïque : Formé par l'oxydation de l'this compound, il contient un groupe carbonyle au lieu d'un groupe hydroxyle.
Unicité : L'this compound est unique en raison de son hydroxylation spécifique à la 9e position, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la HDAC1 et à agir comme un ligand pour le FFAR4 le distingue des autres acides gras similaires .
Comparaison Avec Des Composés Similaires
9,10-Dihydroxyoctadecanoic acid: This compound has two hydroxyl groups at positions 9 and 10, making it more hydrophilic compared to 9-hydroxyoctadecanoic acid.
9-Oxooctadecanoic acid: Formed by the oxidation of 9-hydroxyoctadecanoic acid, it contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 9-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its ability to inhibit HDAC1 and act as a ligand for FFAR4 sets it apart from other similar fatty acids .
Propriétés
IUPAC Name |
9-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXDCVAPIMDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948393 | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3384-24-5, 25498-28-6 | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10(9)-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-hydroxyoctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the hydroxyl group in hydroxystearic acids impact their monolayer properties?
A2: The position of the hydroxyl group significantly influences the phase behavior, domain morphology, and lattice structure of hydroxystearic acid monolayers at the air-water interface. For instance, compared to 11- and 12-hydroxystearic acid, 9-hydroxystearic acid displays a shorter plateau region in its π-A isotherms at equal temperatures, indicating differences in the phase transition from a liquid-expanded to a liquid-condensed state []. Additionally, the condensed phase domain morphology and lattice structures observed through Brewster angle microscopy and grazing incidence X-ray diffraction are specific to the hydroxyl group's position []. This suggests that even a slight shift in the hydroxyl group's position can lead to significant changes in the molecule's interaction with the surrounding environment.
Q2: Does the presence of additional hydroxyl groups impact monolayer properties?
A3: Yes, the presence of additional hydroxyl groups, as seen in dihydroxyoctadecanoic acids like 9,10-dihydroxyoctadecanoic acid (9,10-DHOA), also affects monolayer behavior. Unlike many monohydroxy-substituted fatty acids which show a pressure plateau region in their π–A isotherms regardless of the substrate, 9,10-DHOA only exhibits this plateau on a 3M NaCl substrate []. The extra hydroxyl group in 9,10-DHOA, compared to 9-HOA, leads to differences in monolayer-substrate interactions, potentially due to alterations in hydrogen bonding [].
Q3: What is the role of 9-HOA and similar compounds in surfactant protein regulation?
A4: 9-HOA and the prostaglandin J2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2, can regulate surfactant protein B (SP-B) gene expression in the lungs []. Both compounds, acting as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), have been shown to down-regulate SP-B gene expression in respiratory epithelial cells []. This suggests a potential link between neutral lipid metabolism and surfactant homeostasis in the lungs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


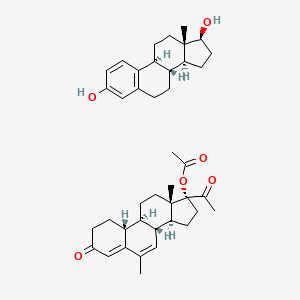
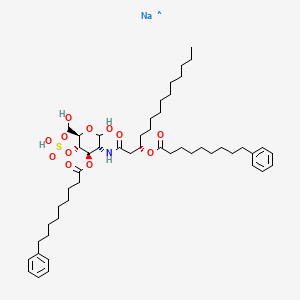

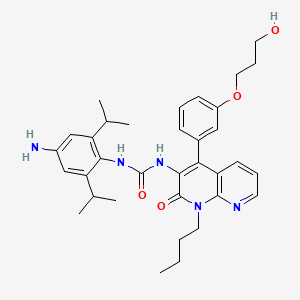
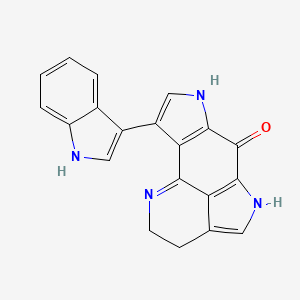
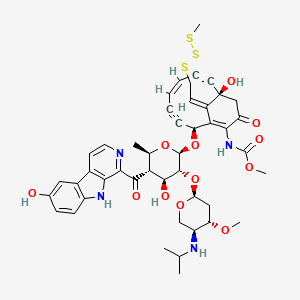
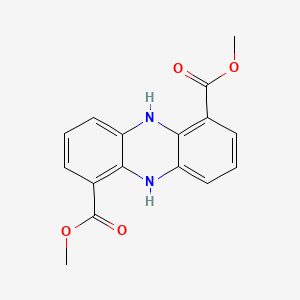
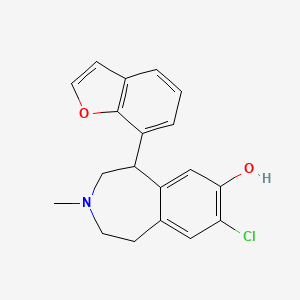
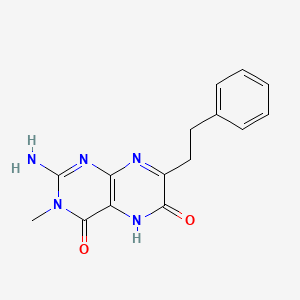

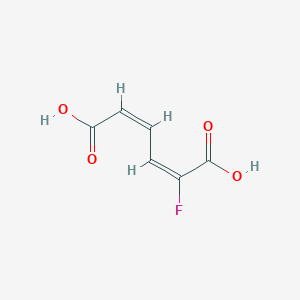
![N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)
![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)
